4-(2-Nitrophenoxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-nitrophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-9-10-5-7-11(8-6-10)18-13-4-2-1-3-12(13)15(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLSEFOAGVCQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429398 | |
| Record name | 4-(2-nitrophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113344-23-3 | |
| Record name | 4-(2-nitrophenoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-(2-Nitrophenoxy)benzonitrile" synthesis from 4-chlorobenzonitrile and 2-nitrophenol
An In-depth Technical Guide to the Synthesis of 4-(2-Nitrophenoxy)benzonitrile
Abstract
This technical guide provides a comprehensive exploration of the synthesis of 4-(2-nitrophenoxy)benzonitrile, a key intermediate in the development of novel therapeutics and functional organic materials. The core of this document focuses on the strategic synthesis from 4-chlorobenzonitrile and 2-nitrophenol via a nucleophilic aromatic substitution (SNA r) reaction. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and analyze the critical parameters that govern reaction efficiency and yield. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a robust and reproducible method for the preparation of this valuable diaryl ether.
Introduction: The Strategic Importance of Diaryl Ethers
Diaryl ethers are a privileged structural motif found in a wide array of biologically active molecules and advanced materials. The specific compound, 4-(2-nitrophenoxy)benzonitrile, combines the functionalities of a nitrile group—a versatile precursor for various functional groups and a known pharmacophore—and a nitrophenyl group, which is crucial for subsequent chemical transformations, such as reduction to an amine for further derivatization. The synthesis of such molecules is a cornerstone of medicinal chemistry and materials science.
The reaction between 4-chlorobenzonitrile and 2-nitrophenol represents a classic yet powerful method for constructing the diaryl ether linkage. This guide provides an in-depth analysis of this transformation, emphasizing the scientific principles that ensure its successful implementation.
Reaction Mechanism: A Tale of Nucleophilic Aromatic Substitution
The formation of 4-(2-nitrophenoxy)benzonitrile from 4-chlorobenzonitrile and 2-nitrophenol is a quintessential example of a Nucleophilic Aromatic Substitution (SNA r) reaction. Unlike electrophilic substitutions common to aromatic rings, this pathway is feasible due to the presence of potent electron-withdrawing groups that "activate" the aryl halide towards nucleophilic attack.
The mechanism proceeds through the following key stages:
-
Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), deprotonates the hydroxyl group of 2-nitrophenol. This step is crucial as it generates the more potent nucleophile, the 2-nitrophenoxide anion.
-
Nucleophilic Attack: The generated 2-nitrophenoxide anion attacks the carbon atom bonded to the chlorine on the 4-chlorobenzonitrile ring. The reaction is facilitated by the strongly electron-withdrawing cyano (-CN) group on the 4-chlorobenzonitrile, which polarizes the C-Cl bond and stabilizes the forming intermediate.
-
Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the benzonitrile ring, forming a transient, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and is significantly stabilized by the para-cyano group.
-
Rearomatization and Product Formation: The aromatic system is restored through the expulsion of the chloride leaving group (Cl⁻). This step is thermodynamically favorable as it re-establishes the stable aromatic ring, yielding the final product, 4-(2-nitrophenoxy)benzonitrile.
The presence of the nitro group on the 2-nitrophenoxide also plays a role in stabilizing the nucleophile and the overall transition state.
Caption: SNAr Mechanism for 4-(2-Nitrophenoxy)benzonitrile Synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system, with clear steps for reaction setup, execution, work-up, and purification.
3.1 Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chlorobenzonitrile | ≥99% | Sigma-Aldrich | Irritant, handle with care. |
| 2-Nitrophenol | ≥98% | Alfa Aesar | Toxic and irritant. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered for better reactivity. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Polar aprotic solvent. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Brine (Saturated NaCl) | - | - | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Equipment: Three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, thermometer, separatory funnel, rotary evaporator, standard laboratory glassware.
3.2 Synthesis Workflow
Caption: Experimental Workflow for Synthesis.
3.3 Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add 2-nitrophenol (5.0 g, 35.9 mmol), finely powdered anhydrous potassium carbonate (7.45 g, 53.9 mmol, 1.5 equiv), and 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Initiation: Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium 2-nitrophenoxide salt.
-
Addition of Aryl Halide: Add 4-chlorobenzonitrile (4.94 g, 35.9 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-chlorobenzonitrile) is consumed (typically 8-12 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the dark mixture into 500 mL of cold water with stirring. A precipitate should form.
-
Extract the aqueous mixture three times with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash them sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., a gradient of 5% to 20% ethyl acetate in hexane).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 4-(2-nitrophenoxy)benzonitrile as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
-
Critical Parameters and Optimization
The success of this synthesis hinges on the careful control of several key parameters. The rationale behind these choices is critical for troubleshooting and optimization.
| Parameter | Recommended Condition | Rationale & Field Insights |
| Base | K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv) | A non-nucleophilic inorganic base is essential to generate the phenoxide without competing in the substitution reaction. Cs₂CO₃ is often superior to K₂CO₃, leading to faster reaction rates at lower temperatures due to its higher solubility in organic solvents and the generation of a more "naked," and thus more reactive, phenoxide anion. |
| Solvent | Anhydrous DMF or DMSO | A polar aprotic solvent is required to dissolve the ionic intermediates (phenoxide salt) and facilitate the S_N_Ar mechanism. Anhydrous conditions are critical to prevent hydrolysis of the benzonitrile and to avoid deactivation of the base. |
| Temperature | 120-150 °C | S_N_Ar reactions on chloroarenes typically require significant thermal energy to overcome the activation barrier associated with breaking the C-Cl bond and disrupting aromaticity. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition of reactants or products. |
| Inert Atmosphere | Nitrogen or Argon | Prevents potential side reactions involving oxygen, especially at elevated temperatures, and ensures the anhydrous nature of the reaction medium is maintained. |
| Catalysis (Alternative) | Copper(I) salts (e.g., Cu₂O, CuI) | For less activated aryl halides, a copper-catalyzed Ullmann condensation can be employed. This involves a different, oxidative addition/reductive elimination mechanism. While not strictly necessary here due to the activating -CN group, it can be an alternative strategy to lower reaction temperatures or improve yields in challenging cases. |
Safety and Handling
All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
-
4-Chlorobenzonitrile: Harmful if swallowed or in contact with skin. Causes eye irritation. Avoid inhalation of dust.
-
2-Nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
DMF: A potential reproductive toxin. Readily absorbed through the skin. Use with extreme caution.
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of 4-(2-nitrophenoxy)benzonitrile via the nucleophilic aromatic substitution of 4-chlorobenzonitrile with 2-nitrophenol is a robust and reliable method for accessing this important chemical intermediate. By understanding the underlying S_N_Ar mechanism and carefully controlling key parameters such as the choice of base, solvent, and temperature, researchers can consistently achieve high yields of the desired product. The protocol and insights provided in this guide serve as a strong foundation for the successful synthesis and future application of this versatile diaryl ether in drug discovery and materials science.
References
-
Organic Syntheses. p-NITROBENZONITRILE - Organic Syntheses Procedure. Available at: [Link]
-
European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Available at: [Link]
-
Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273. Available at: [Link]
- Google Patents. CN101481311A - Preparation of 4-chloro-2-nitrophenol.
- Google Patents. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Cedillo, R. et al. (2002). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 46(2), 107-109. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. Available at: [Link]
-
Bonk, P. J., et al. (2001). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 44(15), 2489-2505. Available at: [Link]
A Technical Guide to 4-(2-Nitrophenoxy)benzonitrile: Synthesis, Characterization, and Properties
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical overview of 4-(2-nitrophenoxy)benzonitrile, a diaryl ether of interest in synthetic chemistry. Diaryl ethers are significant structural motifs in various biologically active molecules and advanced materials. This guide details the fundamental molecular and physical properties of the title compound, offers an in-depth look at its synthesis via nucleophilic aromatic substitution, provides a validated experimental protocol, and discusses its structural elucidation through spectroscopic methods. This paper is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering both foundational knowledge and practical insights into the handling and application of this compound.
Compound Identification and Physicochemical Properties
4-(2-Nitrophenoxy)benzonitrile is a substituted diaryl ether characterized by a benzonitrile moiety linked to a 2-nitrophenyl group through an ether oxygen. The electron-withdrawing nature of both the nitrile (-CN) and nitro (-NO₂) groups significantly influences the molecule's reactivity and electronic properties.
The key identifiers and computed physical properties are summarized below.
Table 1: Molecular Identifiers and Properties of 4-(2-Nitrophenoxy)benzonitrile
| Property | Value | Source |
| Molecular Formula | C₁₃H₈N₂O₃ | PubChem[1] |
| Molecular Weight | 240.22 g/mol | Calculated |
| Monoisotopic Mass | 240.0535 Da | PubChem[1] |
| IUPAC Name | 4-(2-nitrophenoxy)benzonitrile | |
| CAS Number | 51556-96-6 | |
| Appearance | Expected to be a solid at room temperature | |
| XlogP (Predicted) | 2.7 | PubChem[1] |
Synthesis of 4-(2-Nitrophenoxy)benzonitrile
The formation of the diaryl ether bond in 4-(2-nitrophenoxy)benzonitrile is effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is particularly favored due to the electronic characteristics of the chosen precursors.
Mechanistic Rationale
The synthesis involves the reaction of 4-cyanophenol with 1-fluoro-2-nitrobenzene. The key to this reaction's success lies in the activation of the aryl halide. The nitro group (-NO₂) ortho to the fluorine atom in 1-fluoro-2-nitrobenzene is a powerful electron-withdrawing group. This activation facilitates the attack of a nucleophile—in this case, the phenoxide ion generated from 4-cyanophenol—by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.
The reaction proceeds as follows:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 4-cyanophenol to form the more nucleophilic potassium 4-cyanophenoxide.
-
Nucleophilic Attack: The 4-cyanophenoxide ion attacks the carbon atom bearing the fluorine in 1-fluoro-2-nitrobenzene.
-
Formation of Meisenheimer Complex: This attack forms a transient, resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.
-
Elimination of Leaving Group: The complex collapses, expelling the fluoride ion as the leaving group, to yield the final diaryl ether product.
A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this reaction as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Experimental workflow for the synthesis of 4-(2-nitrophenoxy)benzonitrile.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks and a final characterization to ensure product identity and purity.
Materials and Equipment:
-
4-Cyanophenol (1.0 eq)
-
1-Fluoro-2-nitrobenzene (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes (for chromatography)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard glassware for extraction and chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-cyanophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by the addition of 1-fluoro-2-nitrobenzene (1.05 eq).
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. A precipitate should form. Stir for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold diethyl ether to remove residual non-polar impurities.
-
Purification (if necessary): If TLC analysis shows significant impurities, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Final Product: Dry the purified solid under high vacuum to yield 4-(2-nitrophenoxy)benzonitrile as a solid. The identity and purity should be confirmed by NMR and melting point analysis.
Structural Elucidation and Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure of 4-(2-nitrophenoxy)benzonitrile.
Table 2: Predicted and Key Spectroscopic Data
| Technique | Data and Interpretation |
| ¹H NMR | The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). Protons on the benzonitrile ring and the nitrophenyl ring will exhibit distinct splitting patterns (doublets, triplets, doublets of doublets) characteristic of their substitution patterns. The protons ortho to the nitro group are expected to be the most downfield shifted. |
| ¹³C NMR | Expected to show 13 distinct signals for the 13 carbon atoms. Key signals include the nitrile carbon (~118 ppm), the carbons attached to the nitro group and ether oxygen (ipso-carbons, highly deshielded), and the remaining aromatic carbons. |
| IR Spectroscopy | Key vibrational bands confirming functional groups include: a sharp, strong peak for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹, strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively, and C-O-C ether stretches around 1240-1260 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak ([M]⁺) should be observed at m/z = 240.05. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₃H₈N₂O₃. |
Applications and Reactivity
4-(2-Nitrophenoxy)benzonitrile serves as a versatile building block in organic synthesis. The three key functional groups—ether, nitrile, and nitro group—offer distinct handles for further chemical transformations.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂), which can then be used in a variety of coupling reactions or to build heterocyclic systems.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide, respectively, enabling the synthesis of a wide range of derivatives.
-
Nucleophilic Substitution: The presence of the nitro group continues to activate the nitrophenyl ring toward further nucleophilic substitution, although less readily than the initial fluoro-precursor.
These reactive sites make the compound a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and novel polymeric materials.
Conclusion
This guide has detailed the essential chemical and physical properties of 4-(2-nitrophenoxy)benzonitrile. A reliable and mechanistically sound synthetic protocol via nucleophilic aromatic substitution has been presented, complete with a step-by-step experimental guide. Furthermore, the key spectroscopic features necessary for its structural confirmation have been outlined. With its multiple functional groups, this molecule represents a valuable and versatile intermediate for professionals engaged in advanced chemical synthesis.
References
-
PubChem. 4-(4-nitrophenoxy)benzonitrile. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]
-
ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. [Link]
- Books.
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Spectroscopic Elucidation of 4-(2-Nitrophenoxy)benzonitrile: A Technical Guide
This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-(2-Nitrophenoxy)benzonitrile. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and extensive data from analogous structures to provide a robust, predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural features of this and similar diaryl ether compounds.
Introduction: The Structural Significance of Substituted Diaryl Ethers
Diaryl ethers are a prevalent structural motif in a vast array of biologically active molecules and functional materials. The specific substitution patterns on the aromatic rings profoundly influence their conformational preferences, electronic properties, and, consequently, their biological targets and material characteristics. 4-(2-Nitrophenoxy)benzonitrile combines the electron-withdrawing functionalities of a nitro group and a cyano group, bridged by a flexible ether linkage. Understanding the precise electronic environment of each proton and carbon atom is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological macromolecules. NMR spectroscopy stands as the most powerful tool for elucidating such detailed structural information in solution.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-(2-Nitrophenoxy)benzonitrile is expected to exhibit distinct signals for the eight aromatic protons, distributed between two spin systems corresponding to the 2-nitrophenoxy and 4-cyanophenyl moieties. The chemical shifts are predicted based on the additive effects of substituent-induced shielding and deshielding.
Predicted Chemical Shifts and Coupling Constants
| Protons (Ring B) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-3' | 7.90 - 8.10 | dd | J = 8.0, 1.5 |
| H-4' | 7.60 - 7.75 | ddd | J = 8.5, 7.5, 1.5 |
| H-5' | 7.25 - 7.40 | ddd | J = 8.0, 7.5, 1.0 |
| H-6' | 7.10 - 7.25 | dd | J = 8.5, 1.0 |
| Protons (Ring A) | |||
| H-2, H-6 | 7.70 - 7.85 | d | J = 8.5 |
| H-3, H-5 | 7.15 - 7.30 | d | J = 8.5 |
Causality of Predicted Shifts:
-
Ring B (2-Nitrophenoxy group): The potent electron-withdrawing nature of the nitro group at the C-2' position exercises a strong deshielding effect, particularly on the ortho proton (H-3') and the para proton (H-5'). The H-3' proton is expected to be the most downfield-shifted proton in this ring due to the combined anisotropic and inductive effects of the adjacent nitro group. The ether linkage, being an electron-donating group, will have a modest shielding effect, which is more pronounced on the ortho (H-6') and para (H-4') positions relative to the nitro group's influence.
-
Ring A (4-Cyanophenyl group): The cyano group at C-4 is a moderate electron-withdrawing group, which will deshield the ortho protons (H-3, H-5) and to a lesser extent, the meta protons (H-2, H-6). The ether oxygen, being ortho to H-2 and H-6, will exert a shielding effect, moving these signals slightly upfield compared to the protons ortho to the cyano group. The expected AA'BB' splitting pattern for this ring will likely appear as two distinct doublets due to the symmetry of the substitution.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 4-(2-Nitrophenoxy)benzonitrile is predicted to show 12 distinct signals for the aromatic carbons, as the plane of symmetry that might exist in simpler diphenyl ethers is absent due to the ortho-nitro substitution.
Predicted Chemical Shifts
| Carbon (Ring B) | Predicted Chemical Shift (ppm) |
| C-1' | 150.0 - 153.0 |
| C-2' | 140.0 - 142.0 |
| C-3' | 125.5 - 127.0 |
| C-4' | 123.0 - 125.0 |
| C-5' | 120.0 - 122.0 |
| C-6' | 118.0 - 120.0 |
| Carbon (Ring A) | |
| C-1 | 160.0 - 163.0 |
| C-2, C-6 | 134.0 - 136.0 |
| C-3, C-5 | 118.0 - 120.0 |
| C-4 | 108.0 - 110.0 |
| Nitrile Carbon | |
| -C≡N | 117.0 - 119.0 |
Rationale for Predicted Shifts:
-
Ring B (2-Nitrophenoxy group): The carbon directly attached to the nitro group (C-2') will be significantly deshielded. The carbon bearing the ether linkage (C-1') will also be downfield due to the electronegativity of the oxygen atom.
-
Ring A (4-Cyanophenyl group): The ipso-carbon attached to the ether oxygen (C-1) is expected to be the most downfield signal in this ring. The carbon of the cyano group (-C≡N) will appear in the characteristic region for nitriles. The quaternary carbon to which the cyano group is attached (C-4) will be shifted upfield relative to the other substituted aromatic carbons.
Experimental Protocols for Spectroscopic Verification
To empirically validate the predicted spectral data, the following experimental workflow is recommended.
Sample Preparation
A meticulously prepared sample is crucial for obtaining high-quality NMR spectra.
-
Analyte Purity: Ensure the 4-(2-Nitrophenoxy)benzonitrile sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For solubility issues or to resolve overlapping signals, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be utilized.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is recommended. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg is preferable.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR: A standard single-pulse experiment is sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment with a sufficient number of scans is required to achieve a good signal-to-noise ratio.
-
2D NMR: To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are strongly recommended:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and linking the two aromatic rings across the ether bond.
-
Visualization of Molecular Structure and Analytical Workflow
To visually represent the molecular structure and the logical flow of the analytical process, the following diagrams are provided.
Caption: Recommended workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-(2-Nitrophenoxy)benzonitrile, grounded in the fundamental principles of NMR spectroscopy and data from structurally related compounds. The outlined experimental protocols and the use of 2D NMR techniques offer a robust pathway for the empirical verification of these predictions. A thorough understanding of the spectroscopic signature of this molecule is a critical first step in its further investigation for applications in medicinal chemistry and materials science.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Methodological & Application
The Strategic Utility of 4-(2-Nitrophenoxy)benzonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the strategic value of a synthetic building block is measured by its versatility, accessibility, and the biological relevance of the scaffolds it can generate. 4-(2-Nitrophenoxy)benzonitrile emerges as a molecule of significant interest, not necessarily as a final bioactive compound, but as a pivotal intermediate for the construction of diverse and potent therapeutic agents. Its structure, featuring a diaryl ether linkage, a reactive nitro group, and a cyano functionality, offers a rich chemical playground for the development of novel drugs.
This technical guide provides an in-depth exploration of the applications of 4-(2-Nitrophenoxy)benzonitrile in medicinal chemistry. We will delve into its synthesis, its critical role as a precursor to the versatile 4-(2-aminophenoxy)benzonitrile, and the subsequent transformation of this key intermediate into scaffolds with proven pharmacological relevance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their discovery pipelines.
Physicochemical Properties and Synthesis
Before exploring its applications, it is essential to understand the fundamental characteristics of 4-(2-Nitrophenoxy)benzonitrile.
| Property | Value |
| Molecular Formula | C₁₃H₈N₂O₃ |
| Molecular Weight | 240.22 g/mol |
| Appearance | Typically a solid |
| Key Functional Groups | Nitrophenyl, Ether, Benzonitrile |
The synthesis of 4-(2-Nitrophenoxy)benzonitrile is most commonly achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nitro group activates the ortho position of a halonitrobenzene, facilitating the displacement of the halide by a phenoxide.
Protocol 1: Synthesis of 4-(2-Nitrophenoxy)benzonitrile
This protocol outlines a standard procedure for the synthesis of 4-(2-Nitrophenoxy)benzonitrile from 4-cyanophenol and 1-fluoro-2-nitrobenzene.
Materials:
-
4-Cyanophenol
-
1-Fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4-cyanophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.
-
To this suspension, add 1-fluoro-2-nitrobenzene (1.05 eq) dropwise.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the SNAᵣ reaction to proceed at a reasonable rate.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 4-(2-Nitrophenoxy)benzonitrile.
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of 4-(2-Nitrophenoxy)benzonitrile.
The Gateway to Bioactivity: Reduction to 4-(2-Aminophenoxy)benzonitrile
The true synthetic power of 4-(2-Nitrophenoxy)benzonitrile lies in the facile reduction of its nitro group to a primary amine. This transformation yields 4-(2-aminophenoxy)benzonitrile, a highly valuable intermediate with two key functionalities for further chemical elaboration: the nucleophilic amino group and the versatile cyano group. The reduction of aromatic nitro compounds is a well-established and reliable transformation in organic synthesis.[1]
Protocol 2: Catalytic Hydrogenation for the Synthesis of 4-(2-Aminophenoxy)benzonitrile
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.
Materials:
-
4-(2-Nitrophenoxy)benzonitrile
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite® or a similar filtration aid
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(2-Nitrophenoxy)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol %) to the solution. The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filtration should be done with caution as the catalyst can ignite in the presence of air and solvent. It is advisable to keep the filter cake wet with solvent during filtration.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield 4-(2-aminophenoxy)benzonitrile, which is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography.
Visualization of the Reduction Reaction:
Caption: Reduction of 4-(2-Nitrophenoxy)benzonitrile.
Applications of the 4-(2-Aminophenoxy)benzonitrile Scaffold in Medicinal Chemistry
The 4-(2-aminophenoxy)benzonitrile scaffold is a precursor to a multitude of heterocyclic systems that are prevalent in medicinally active compounds. The ortho-disposed amino and ether functionalities, combined with the cyano group, provide a unique platform for constructing complex molecular architectures.
Synthesis of Benzoxazole and Benzimidazole Derivatives
The 1,2-amino-phenoxy moiety is a classic precursor for the synthesis of benzoxazoles and, with further elaboration, benzimidazoles. These heterocycles are found in a wide array of pharmacologically active molecules. For instance, benzimidazole derivatives are known for their thrombin-inhibiting activity, which is crucial in the prevention of deep vein thrombosis and stroke.[2]
Precursors to Kinase Inhibitors
The benzonitrile group is a common feature in many kinase inhibitors, where it can act as a hydrogen bond acceptor and occupy the adenine region of the ATP binding site.[3] The amino group of 4-(2-aminophenoxy)benzonitrile can be readily functionalized to introduce various side chains that can target specific kinases involved in cancer and inflammatory diseases.
Building Blocks for Bioactive Heterocycles
The amino and cyano groups of 4-(2-aminophenoxy)benzonitrile can participate in a variety of cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of quinazolines, which are known to possess a broad spectrum of biological activities, including anticancer and antimicrobial properties.
Illustrative Signaling Pathway Involvement:
While 4-(2-Nitrophenoxy)benzonitrile itself does not directly target a signaling pathway, its derivatives can be designed to do so. For example, a kinase inhibitor derived from this scaffold could target a pathway like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
4-(2-Nitrophenoxy)benzonitrile represents a strategically important, yet under-explored, building block in the arsenal of medicinal chemists. Its true value is unlocked through its conversion to 4-(2-aminophenoxy)benzonitrile, a versatile intermediate that serves as a gateway to a diverse range of heterocyclic scaffolds with significant therapeutic potential. The protocols and insights provided in this guide aim to empower researchers to harness the synthetic utility of this compound in the pursuit of novel and effective medicines. The ability to readily access complex molecular architectures from this simple starting material underscores its importance in accelerating drug discovery programs.
References
- Google Patents. (n.d.). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
- Riemer, B., et al. (2015). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering.
Sources
Application Note: A Detailed Protocol for the Synthesis and Purification of 4-(2-Nitrophenoxy)benzonitrile
Abstract
This application note provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of 4-(2-Nitrophenoxy)benzonitrile, a key intermediate in the development of novel pharmaceuticals and functional materials. The synthesis is achieved through a copper-catalyzed Ullmann condensation, a robust and widely utilized method for the formation of diaryl ethers. We present detailed protocols for both the reaction setup and two distinct purification strategies: recrystallization and silica gel column chromatography. The causality behind critical experimental choices is explained to empower researchers in adapting and troubleshooting the procedure. This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Diaryl ethers are a ubiquitous structural motif found in a vast array of biologically active molecules, natural products, and advanced materials. The synthesis of unsymmetrical diaryl ethers, such as 4-(2-Nitrophenoxy)benzonitrile, requires reliable and efficient coupling methodologies. The Ullmann condensation, first reported in 1905, remains a cornerstone reaction for the formation of the C-O bond between an aryl halide and a phenol.[1] Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern iterations have introduced catalytic systems that proceed under milder conditions with improved yields.[2]
The target molecule, 4-(2-Nitrophenoxy)benzonitrile, incorporates a nitro group and a nitrile group, making it a versatile scaffold for further chemical transformations. The electron-withdrawing nature of the nitro group on the haloarene starting material facilitates the nucleophilic aromatic substitution at the core of the Ullmann reaction. This guide details a laboratory-scale synthesis using 4-cyanophenol and 1-fluoro-2-nitrobenzene, followed by rigorous purification and characterization protocols.
Reaction Scheme and Mechanism
The synthesis proceeds via a copper(I)-catalyzed nucleophilic aromatic substitution, commonly referred to as the Ullmann condensation or Ullmann-type diaryl ether synthesis.
Overall Reaction:
Mechanism Overview: While the precise mechanism of the Ullmann condensation can vary depending on the specific ligands and reaction conditions, a generally accepted catalytic cycle is initiated by the base-mediated deprotonation of the phenol. The resulting phenoxide coordinates with the copper(I) catalyst. Concurrently, the aryl halide undergoes oxidative addition to the copper center. The key C-O bond-forming step occurs via reductive elimination from the copper(III) intermediate, yielding the diaryl ether product and regenerating the active copper(I) catalyst.[3][4]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 4-(2-Nitrophenoxy)benzonitrile
Welcome to the technical support center for the synthesis of 4-(2-Nitrophenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success of your experiments.
I. Overview of the Synthesis: A Tale of Two Mechanisms
The synthesis of 4-(2-Nitrophenoxy)benzonitrile, a key intermediate in various research applications, is most commonly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is generally preferred due to its relatively mild conditions and high efficiency. An alternative, though often more demanding, route is the Ullmann condensation.
A. The Primary Route: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway involves the reaction of a nucleophile, in this case, the phenoxide generated from 4-cyanophenol, with an electron-deficient aromatic ring, 1-halo-2-nitrobenzene. The presence of the strongly electron-withdrawing nitro group ortho to the leaving group is crucial for activating the ring towards nucleophilic attack.[1]
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The stability of this intermediate is a key factor in the reaction's success.
B. The Alternative Pathway: Ullmann Condensation
The Ullmann condensation is a classical method for forming diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol. While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, which can be a drawback. Modern advancements have introduced milder conditions with catalytic amounts of copper and various ligands.
II. Visualizing the Reaction: Mechanism and Workflow
To better understand the process, let's visualize the key pathways and experimental workflow.
Caption: SNAr mechanism for 4-(2-Nitrophenoxy)benzonitrile synthesis.
Sources
Impact of base selection on the Ullmann synthesis of "4-(2-Nitrophenoxy)benzonitrile"
Welcome to the dedicated technical support guide for the Ullmann synthesis of "4-(2-Nitrophenoxy)benzonitrile." This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the nuances of this specific copper-catalyzed cross-coupling reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the critical role of base selection and other key parameters that govern the success of this synthesis. Our goal is to equip you with the knowledge to not only execute the reaction but also to effectively troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in the Ullmann synthesis of 4-(2-Nitrophenoxy)benzonitrile?
The base in an Ullmann diaryl ether synthesis serves a multifaceted role that extends beyond simple deprotonation. In the synthesis of 4-(2-Nitrophenoxy)benzonitrile from 4-cyanophenol and a 1-halo-2-nitrobenzene, the base is fundamental for:
-
Deprotonation of the Phenol: The reaction initiates with the formation of a phenoxide, which is the active nucleophile. The basicity of the chosen base must be sufficient to deprotonate the weakly acidic 4-cyanophenol.
-
Activation of the Copper Catalyst: The base can influence the formation and stability of the active Cu(I) catalytic species. Some bases may coordinate to the copper center, modulating its reactivity.
-
Neutralization of the Halide Byproduct: As the reaction proceeds, a hydrogen halide (HX) is formally generated. The base neutralizes this acidic byproduct, preventing side reactions and catalyst deactivation.
The electronic properties of the starting materials in this specific synthesis—the electron-withdrawing nitro group on the aryl halide and the cyano group on the phenol—make the reaction particularly sensitive to the choice of base. An inappropriate base can lead to low yields, decomposition of starting materials, or the formation of unwanted side products.
Q2: I am observing very low to no yield of my desired product. What are the likely causes related to the base?
Low or no yield in the synthesis of 4-(2-Nitrophenoxy)benzonitrile is a common issue, often traced back to the base selection and its interplay with other reaction parameters. Here are the primary base-related culprits:
-
Insufficient Basicity: The chosen base may not be strong enough to effectively deprotonate the 4-cyanophenol to generate the required concentration of the nucleophilic phenoxide.
-
Poor Solubility: The base might not be sufficiently soluble in the reaction solvent, leading to a heterogeneous mixture with limited effective concentration. This is a common issue with inorganic bases like potassium carbonate in non-polar solvents.
-
Steric Hindrance: A bulky base might sterically hinder the approach of the phenoxide to the copper catalyst or the aryl halide.
-
Decomposition of Starting Materials: A base that is too strong or reactive can promote the decomposition of the nitro-substituted aryl halide, which is susceptible to nucleophilic attack.
-
Water Content: The presence of water, either in the base or the solvent, can be detrimental. It can hydrolyze the starting materials or intermediates and deactivate the catalyst. It has been noted that caesium carbonate as a base without the addition of molecular sieves can result in no diaryl ether formation, likely due to the formation of water which inactivates the base.[1]
Q3: What are the recommended bases for the synthesis of 4-(2-Nitrophenoxy)benzonitrile, and how do they compare?
For the Ullmann coupling of an electron-poor phenol like 4-cyanophenol, a careful selection of the base is paramount. Below is a comparative table of commonly used bases:
| Base | Formula | pKa of Conjugate Acid | Key Characteristics & Considerations |
| Potassium Carbonate | K₂CO₃ | 10.3 | A common and cost-effective choice. Its effectiveness is highly dependent on the solvent and the presence of any phase-transfer catalysts. Often requires higher temperatures. |
| Caesium Carbonate | Cs₂CO₃ | 10.3 | Generally considered superior to K₂CO₃ due to its higher solubility in organic solvents and the "caesium effect," which can enhance reaction rates. Often allows for lower reaction temperatures.[2][3] |
| Potassium Phosphate | K₃PO₄ | 12.3 | A stronger base than carbonates, which can be advantageous for deprotonating weakly acidic phenols. It has been shown to be a suitable base that may not require additional drying agents.[1] |
| Potassium Hydroxide | KOH | 15.7 | A very strong base that should be used with caution as it can promote side reactions and decomposition of the sensitive nitro-substituted aryl halide. |
Recommendation: For the synthesis of 4-(2-Nitrophenoxy)benzonitrile, caesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often the preferred choices due to their ability to effectively deprotonate the electron-poor phenol under relatively mild conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate base selection (see FAQ 2). | Switch to a more effective base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous. |
| Inactive catalyst. | Use a fresh, high-purity copper(I) salt (e.g., CuI). Consider adding a ligand like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to stabilize the catalyst. | |
| Low reaction temperature. | Gradually increase the reaction temperature in 10-20 °C increments. Monitor for decomposition. | |
| Unsuitable solvent. | Use a high-boiling polar aprotic solvent like DMF, DMSO, or NMP to ensure all reactants are fully dissolved. | |
| Formation of Side Products (e.g., dark tarry material) | Decomposition of the 2-nitroaryl halide. | Use a milder base and/or lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). |
| Reduction of the nitro group. | This can be promoted by certain impurities or reaction conditions. Ensure high-purity starting materials and catalyst. | |
| Homocoupling of the aryl halide. | This can occur at high temperatures. Optimize the reaction temperature and consider using a ligand to promote the desired cross-coupling. | |
| Incomplete Consumption of Starting Materials | Insufficient reaction time. | Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| Catalyst deactivation. | Add a fresh portion of catalyst or ligand to the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for the Ullmann Synthesis of 4-(2-Nitrophenoxy)benzonitrile
This protocol is a generalized starting point based on established principles of the Ullmann condensation for diaryl ether synthesis. Optimization of specific parameters may be required.
Materials:
-
4-Cyanophenol
-
1-Chloro-2-nitrobenzene (or 1-bromo-2-nitrobenzene)
-
Copper(I) iodide (CuI)
-
Caesium Carbonate (Cs₂CO₃), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq.), 1-chloro-2-nitrobenzene (1.1 eq.), CuI (0.1 eq.), and Cs₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF to the flask via syringe to achieve a concentration of 0.5 M with respect to 4-cyanophenol.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Troubleshooting a Failed Reaction - Base Screening
If Protocol 1 results in a low yield, a systematic screening of bases is recommended.
-
Set up parallel reactions in small scale (e.g., 0.5 mmol of 4-cyanophenol) in separate reaction vials.
-
In each vial, use the same equivalents of starting materials and catalyst as in Protocol 1.
-
To each vial, add a different base (2.0 eq.):
-
Vial 1: K₂CO₃
-
Vial 2: Cs₂CO₃
-
Vial 3: K₃PO₄
-
-
Add anhydrous DMF to each vial and heat to 130 °C.
-
After a set time (e.g., 12 hours), cool the reactions and analyze a small aliquot from each by LC-MS to determine the relative conversion to the desired product.
-
Based on the results, the optimal base can be selected for a larger scale reaction.
Visualizations
Catalytic Cycle of the Ullmann Diaryl Ether Synthesis
Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.
Decision-Making Workflow for Base Selection
Caption: Troubleshooting workflow for base selection in Ullmann ether synthesis.
References
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. [Link]
-
Kündig, E. P. (2004). The Ullmann reaction: the 100th anniversary. Chimia, 58(1), 53-55. [Link]
-
Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550. [Link]
-
Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A general and mild copper-catalyzed arylation of phenols. Organic Letters, 6(6), 913-916. [Link]
-
Buck, E., Song, Z. J., Tschaen, D., Dormer, P. G., Volante, R. P., & Reider, P. J. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2, 2, 6, 6-tetramethylheptane-3, 5-dione. Organic Letters, 4(9), 1623-1626. [Link]
-
Zhang, H., Cai, Q., & Ma, D. (2005). Amino acid promoted CuI-catalyzed C− O bond formation between phenols and aryl halides. The Journal of Organic Chemistry, 70(13), 5164-5173. [Link]
-
Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 47(3), 211-213. [Link]
-
Magné, V., Garnier, T., Danel, M., Pale, P., & Chassaing, S. (2015). CuI-USY as a Ligand-Free and Recyclable Catalytic System for the Ullmann-Type Diaryl Ether Synthesis. Organic Letters, 17(18), 4494-4497. [Link]
-
Ouali, A., Schauspiel, M., & Taillefer, M. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 122-129. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of 4-(2-aminophenoxy)benzonitrile
Introduction
In the landscape of medicinal chemistry and materials science, benzonitrile derivatives serve as pivotal structural motifs. 4-(2-aminophenoxy)benzonitrile, in particular, is a valuable intermediate, combining the functionalities of an amine, an ether, and a nitrile. This unique combination makes it a versatile precursor for the synthesis of complex heterocyclic systems and pharmacologically active agents. However, the synthesis of such diaryl ethers can potentially yield isomeric byproducts. Therefore, the unambiguous structural confirmation of the target molecule is not merely a procedural step but a cornerstone of synthetic validity and downstream success.
This guide provides an in-depth comparison of analytical techniques essential for confirming the structure of 4-(2-aminophenoxy)benzonitrile, synthesized from its common precursors, 2-aminophenol and 4-fluorobenzonitrile. We will delve into the causality behind experimental choices and present a self-validating system where spectroscopic data from multiple sources converge to provide irrefutable proof of structure.
Proposed Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The formation of the diaryl ether linkage is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this protocol, the phenoxide generated from 2-aminophenol acts as the nucleophile, displacing the fluoride from the electron-deficient 4-fluorobenzonitrile. The electron-withdrawing nitrile group (-CN) is crucial as it activates the aromatic ring towards nucleophilic attack, making this a highly efficient and regioselective approach. An alternative route involves the copper-catalyzed Ullmann condensation, which is also effective but often requires higher temperatures and a metal catalyst[1].
Caption: Synthetic workflow for 4-(2-aminophenoxy)benzonitrile.
Experimental Protocol: Synthesis
-
To a stirred solution of 2-aminophenol (1.0 eq.) in dry N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.) as a base.
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 4-fluorobenzonitrile (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Purify the crude product by column chromatography (e.g., using a hexane-ethyl acetate gradient) or recrystallization to obtain pure 4-(2-aminophenoxy)benzonitrile.
Structural Confirmation: A Comparative Analysis
The confirmation of the product's structure relies on a synergistic combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a definitive characterization.
Caption: Multi-faceted approach for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are essential for full characterization[2].
¹H NMR Analysis: The Proton Fingerprint The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 4-(2-aminophenoxy)benzonitrile, we expect to see signals corresponding to the two distinct aromatic rings and the amine group.
-
Aminophenoxy Ring Protons: This 1,2-disubstituted ring should display a complex multiplet pattern for its four protons, typically in the range of 6.8-7.2 ppm.
-
Benzonitrile Ring Protons: This 1,4-disubstituted ring will show a cleaner pattern, typically two doublets (an AA'BB' system). The protons ortho to the nitrile group are expected to be downfield (around 7.6 ppm) compared to the protons ortho to the ether linkage (around 7.0 ppm), due to the deshielding effect of the nitrile group[3].
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected, typically between 4.0-5.0 ppm.
¹³C NMR Analysis: The Carbon Backbone The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Nitrile Carbon (-C≡N): A characteristic peak in the range of 118-120 ppm[3].
-
Aromatic Carbons: A total of 12 aromatic carbon signals are expected. The carbon attached to the nitrile group (ipso-carbon) will be significantly shielded (around 104-106 ppm)[3]. The carbons involved in the ether linkage (C-O) will appear in the 150-160 ppm region.
Data Comparison: Confirming Connectivity
| Technique | Precursor (4-fluorobenzonitrile) | Precursor (2-aminophenol) | Expected for Product | Significance for Confirmation |
| ¹H NMR | Two signals (triplet & doublet of doublets) | Complex multiplet pattern | Signals for BOTH 1,2- and 1,4-disubstituted rings. Appearance of a broad NH₂ singlet. | Confirms the successful coupling of both aromatic rings and retention of the amine group. |
| ¹³C NMR | 4 aromatic signals. C-F coupling visible. | 6 aromatic signals. | ~13 unique signals. Disappearance of C-F coupling. Appearance of C-O signals. | Confirms the formation of the C-O ether bond and loss of the C-F bond. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule[4]. The presence or absence of specific absorption bands provides direct evidence for the success of the reaction.
-
Key Diagnostic Peaks for 4-(2-aminophenoxy)benzonitrile:
-
N-H Stretching: Two sharp to medium peaks around 3350-3450 cm⁻¹ , characteristic of a primary amine (-NH₂)[5]. The precursor 2-aminophenol also shows this, but 4-fluorobenzonitrile does not.
-
C≡N Stretching: A sharp, strong absorption around 2220-2230 cm⁻¹ , confirming the presence of the nitrile group[6].
-
C-O-C Asymmetric Stretching: A strong band in the region of 1230-1270 cm⁻¹ is indicative of the aryl ether linkage.
-
Aromatic C=C Stretching: Multiple peaks between 1450-1600 cm⁻¹ .
-
Comparative IR Analysis
| Functional Group | Precursor (4-fluorobenzonitrile) | Precursor (2-aminophenol) | Expected for Product | Significance for Confirmation |
| -OH (Phenolic) | Absent | Broad peak ~3200-3600 cm⁻¹ | Absent | Disappearance confirms the reaction of the phenol group. |
| -NH₂ | Absent | Present (~3300-3400 cm⁻¹) | Present (~3350-3450 cm⁻¹) | Confirms the amine group remains intact. |
| -C≡N | Present (~2230 cm⁻¹) | Absent | Present (~2225 cm⁻¹) | Confirms the nitrile group remains intact. |
| C-O-C (Aryl Ether) | Absent | Absent | Present (~1250 cm⁻¹) | Appearance is direct evidence of product formation. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern[7].
-
Molecular Ion Peak (M⁺•): For C₁₃H₁₀N₂O, the expected molecular weight is 210.08 g/mol . High-resolution mass spectrometry (HRMS) should show a molecular ion peak at m/z 210.0793, confirming the elemental composition.
-
Fragmentation Pattern: The fragmentation is driven by the most stable resulting ions. Key expected fragments include:
-
Cleavage of the ether bond, leading to fragments corresponding to the aminophenoxy radical cation (m/z 109) or the benzonitrile radical cation (m/z 103).
-
Loss of HCN (27 Da) from the molecular ion.
-
The stability of aromatic structures often results in a strong molecular ion peak[7].
-
The observation of the correct molecular weight is the primary confirmation, while the fragmentation provides corroborating evidence of the molecule's specific assembly.
Detailed Experimental Protocols: Analysis
-
NMR Spectroscopy:
-
Dissolve ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary for full assignment, 2D spectra (COSY, HSQC) on a standard NMR spectrometer (e.g., 400 MHz or higher) following standard instrument protocols[2].
-
-
IR Spectroscopy:
-
Prepare a sample by either creating a KBr pellet with a small amount of the solid product or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹[8].
-
-
Mass Spectrometry (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after GC separation.
-
Acquire the mass spectrum under standard EI conditions (e.g., 70 eV ionization energy)[9].
-
Conclusion
The structural confirmation of 4-(2-aminophenoxy)benzonitrile is a clear demonstration of the power of a multi-technique analytical approach. While the synthesis via SNAr is robust, absolute certainty of the final structure is paramount. The disappearance of the phenolic -OH stretch in IR, coupled with the appearance of a C-O-C ether stretch, provides initial evidence of reaction. Mass spectrometry confirms the correct molecular weight, verifying that the desired addition has occurred. Finally, NMR spectroscopy delivers the definitive proof, mapping the proton and carbon environments and confirming the precise 1,2- and 1,4-substitution patterns on the two aromatic rings, thereby unambiguously distinguishing the target molecule from any potential isomers. This rigorous, self-validating workflow ensures the highest degree of scientific integrity for researchers and drug development professionals.
References
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Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6, 913-916. [Link]
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Atanasova, M., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
- Hoechst Aktiengesellschaft. (1995). Process for preparing fluorobenzonitriles.
-
Cano, A. C., & Alvarez, E. (2002). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Sociedad Química de México. [Link]
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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The Royal Society of Chemistry. (2014). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Zhang, Y., et al. (2023). FT-IR absorption spectra of neutral and cationic benzonitrile-(CH3OH)n clusters. ResearchGate. [Link]
-
Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 4 2-(2-Aminophenylthio)benzonitrile. PrepChem.com. [Link]
-
Siswandono, S., et al. (2019). 1H and 13C-NMR data of compounds 2 – 4. ResearchGate. [Link]
-
Boger, D. L., & Yohannes, D. (1991). Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). 2-aminobenzophenone. Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Hesse, M., et al. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Illinois State University. [Link]
-
Quick Company. (2016). "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile". Quick Company. [Link]
-
LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
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SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. SlidePlayer. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 4-(2-Nitrophenoxy)benzonitrile: A Comparative Analysis
For researchers and professionals in drug development and materials science, the efficient synthesis of molecular building blocks is paramount. 4-(2-Nitrophenoxy)benzonitrile stands as a key intermediate, finding its utility in the synthesis of various heterocyclic compounds and polymers. Its diaryl ether linkage, however, presents a synthetic challenge that necessitates a careful selection of methodology to ensure high yield, purity, and scalability. This guide provides an in-depth comparison of the primary methods for synthesizing 4-(2-Nitrophenoxy)benzonitrile, supported by mechanistic insights and adaptable experimental protocols.
Strategic Approaches to Diaryl Ether Synthesis
The formation of the C-O bond between the two aromatic rings in 4-(2-Nitrophenoxy)benzonitrile can be approached through several established synthetic strategies. The choice of method often depends on the available starting materials, desired scale, and tolerance for specific reaction conditions, such as the use of metal catalysts. The two most prominent and historically significant methods are Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation. Furthermore, modern techniques such as microwave-assisted synthesis and phase-transfer catalysis offer significant enhancements to these classical methods.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for the formation of aryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. In the synthesis of 4-(2-Nitrophenoxy)benzonitrile, the nitro group on the 2-nitrophenol precursor sufficiently activates the ring for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex.[1]
Mechanistic Rationale
The key to a successful SNAr reaction is the presence of a strong electron-withdrawing group (like the nitro group) positioned ortho or para to a good leaving group (such as a halogen). This setup polarizes the carbon-halogen bond, making the carbon atom susceptible to nucleophilic attack. The subsequent formation of the Meisenheimer complex delocalizes the negative charge, stabilizing the intermediate before the leaving group is expelled to restore aromaticity.[1]
Caption: Generalized mechanism of the SNAr reaction.
Experimental Protocol (Adapted)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, combine 2-nitrophenol (1.0 eq), 4-fluorobenzonitrile (1.0 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-120°C and stir under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The crude product may precipitate and can be collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Method 2: The Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of diaryl ethers from an aryl halide and a phenol.[3] This reaction is particularly useful when the aryl halide is not sufficiently activated for a non-catalyzed SNAr reaction. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[3]
Mechanistic Considerations
The precise mechanism of the Ullmann reaction is complex and has been the subject of extensive study. It is generally accepted that the reaction involves the formation of an organocopper intermediate. A plausible catalytic cycle involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide, and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.[3]
Caption: A plausible catalytic cycle for the Ullmann condensation.
General Experimental Protocol
Modern improvements to the Ullmann reaction often involve the use of soluble copper catalysts and ligands, which allow for milder reaction conditions.
-
Reaction Setup: In a reaction vessel, combine 2-nitrophenol (1.0 eq), 4-bromobenzonitrile (1.0 eq), a copper catalyst (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., a diamine or phenanthroline derivative, 10-20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar solvent such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the mixture to 120-180°C under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the base and copper salts. The crude product is then purified by column chromatography or recrystallization.
Process Intensification: Enhancing Efficiency
Classical synthetic methods can often be time-consuming and energy-intensive. Modern techniques such as microwave-assisted synthesis and phase-transfer catalysis can dramatically improve the efficiency of diaryl ether formation.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate organic reactions by efficiently heating the reaction mixture.[4] For the synthesis of diaryl ethers, microwave-assisted methods can reduce reaction times from hours to minutes and often lead to higher yields with fewer byproducts.[4] Both SNAr and Ullmann-type reactions can be adapted for microwave synthesis, often with reduced or no need for a catalyst in the case of SNAr.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a valuable technique for reactions involving reactants in immiscible phases. In the context of diaryl ether synthesis, a phase-transfer catalyst can transport the phenoxide anion from an aqueous or solid phase into the organic phase containing the aryl halide, thereby facilitating the reaction. This can lead to milder reaction conditions, reduced reaction times, and increased yields.
Comparative Analysis of Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Typical Conditions |
| Nucleophilic Aromatic Substitution (SNAr) | Catalyst-free (if substrate is activated), often high yields, straightforward work-up. | Requires an electron-deficient aryl halide, may require high temperatures. | 80-150°C, polar aprotic solvent (DMF, DMSO), inorganic base (K2CO3, Cs2CO3). |
| Ullmann Condensation | Broader substrate scope (less activated aryl halides), well-established. | Requires a copper catalyst, often harsh reaction conditions (high temp.), catalyst removal can be challenging. | 120-200°C, polar aprotic solvent, copper catalyst (CuI, Cu powder), base. |
| Microwave-Assisted SNAr | Dramatically reduced reaction times (minutes vs. hours), often higher yields, cleaner reactions. | Requires specialized microwave reactor equipment. | 5-30 minutes, often at elevated temperatures and pressures. |
| Phase-Transfer Catalysis | Milder reaction conditions, can use aqueous/solid bases, improved yields. | Requires a phase-transfer catalyst, potential for catalyst contamination in the product. | Biphasic system, PTC (e.g., quaternary ammonium salt), moderate temperatures. |
Conclusion
The synthesis of 4-(2-Nitrophenoxy)benzonitrile can be effectively achieved through several methods, with Nucleophilic Aromatic Substitution and the Ullmann Condensation being the most prominent. For this particular target molecule, where the reacting phenol contains a strongly electron-withdrawing nitro group, a catalyst-free SNAr reaction with an activated aryl halide like 4-fluorobenzonitrile is likely the most efficient and cost-effective approach. The reaction is mechanistically straightforward and avoids the need for metal catalysts, simplifying purification.
For less reactive aryl halides, a modern Ullmann approach with a soluble copper catalyst and a suitable ligand would be the method of choice. To further enhance efficiency, researchers should consider the implementation of microwave-assisted heating, which can drastically reduce reaction times and improve yields for both SNAr and Ullmann-type reactions. The choice of the optimal method will ultimately be guided by the specific experimental constraints and the desired scale of the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with.... Retrieved from [Link]
- Google Patents. (n.d.). US20220017712A1 - Composition of Phthalonitrile Resin Matrix for Polymer Composite Materials, Method for Fabrication Thereof, Method for Manufacturing of Polymer Composite Material, and Material Obtained by this Method.
- Gujadhur, R. K., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
- Wu, Y., et al. (2022). Synthesis of Axially Chiral Diaryl Ethers via NHCs-Catalyzed Desymmetrization Followed By Kinetic Resolution. ChemRxiv.
- Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
- Google Patents. (n.d.). US5399773A - Process for the preparation of nitrophenyl alkyl ethers.
-
ResearchGate. (n.d.). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Retrieved from [Link]
- Google Patents. (n.d.). CN110423207B - Synthesis method of o-chlorobenzonitrile.
-
The Royal Society of Chemistry. (n.d.). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of substituted phthalocyanines. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 4-(2-Nitrophenoxy)benzonitrile: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-(2-nitrophenoxy)benzonitrile. As a valued professional in the scientific community, your safety and the protection of our environment are paramount. This document moves beyond mere instruction to explain the rationale behind these procedures, ensuring a deep understanding of the chemical's potential hazards and the importance of proper handling from use to disposal.
Hazard Assessment and Characterization
4-(2-Nitrophenoxy)benzonitrile's molecular structure is the primary indicator of its potential hazards. The presence of a nitro group on a benzene ring and a nitrile functional group necessitates a cautious approach.
-
Nitroaromatic Compounds: These compounds are often toxic and can be environmentally persistent. Some nitroaromatics are known to be mutagenic or carcinogenic. The Occupational Safety and Health Administration (OSHA) recognizes aromatic nitro compounds as a chemical class that can cause skin sensitization.[1]
-
Nitriles: Organic nitriles can be toxic. A significant hazard associated with some nitriles is the potential to release hydrogen cyanide gas under acidic conditions or upon combustion. Safety data sheets for the related compound, 4-nitrobenzonitrile, classify it as acutely toxic if swallowed, in contact with skin, or if inhaled.[2][3][4]
Based on these structural alerts, 4-(2-nitrophenoxy)benzonitrile should be presumed to be a toxic hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits certain hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5] While this specific compound is not listed, its likely toxicity would classify it as a characteristic hazardous waste.
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound | CAS Number | Key Hazards | UN Number |
| 4-Nitrobenzonitrile | 619-72-7 | Acute toxicity (Oral, Dermal, Inhalation) | 3439 |
Personal Protective Equipment (PPE) for Handling and Disposal
Given the anticipated toxicity, stringent adherence to PPE protocols is mandatory. All personnel handling 4-(2-nitrophenoxy)benzonitrile, including during disposal procedures, must wear the following:
-
Gloves: Nitrile gloves are required. Always check for signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn and properly fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted NIOSH-approved respirator should be used. All work with the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.
OSHA mandates that employers provide appropriate PPE and training on its correct use to ensure worker safety when handling hazardous chemicals.[6][7]
Spill Management Protocol
Accidental spills must be managed promptly and safely. The following step-by-step protocol should be followed:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Control Ignition Sources: If the material is in a solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Label Waste: All spill cleanup materials must be placed in a sealed, properly labeled hazardous waste container.
Step-by-Step Disposal Procedure
Under no circumstances should 4-(2-nitrophenoxy)benzonitrile or its containers be disposed of in general laboratory trash or down the drain.[8] Improper disposal is a violation of environmental regulations and poses a significant risk to public health and the environment.
Workflow for Proper Disposal of 4-(2-Nitrophenoxy)benzonitrile
Caption: Decision workflow for the proper disposal of 4-(2-nitrophenoxy)benzonitrile.
Detailed Protocol:
-
Waste Segregation:
-
Solid 4-(2-nitrophenoxy)benzonitrile should be collected in a dedicated, sealed container.
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-(2-Nitrophenoxy)benzonitrile."
-
The concentration and components if it is a mixture.
-
The associated hazards (presumed "Toxic").
-
The date accumulation started.
-
-
-
Waste Accumulation and Storage:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be in a secondary containment tray to prevent the spread of potential leaks.
-
-
Arranging for Disposal:
-
Once the container is full, or if you will no longer be generating this waste stream, contact your institution's EHS department to schedule a waste pickup.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
Decontamination of Empty Containers
Empty containers that once held 4-(2-nitrophenoxy)benzonitrile must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: The standard procedure for decontaminating a container is to triple rinse it with a suitable solvent that can dissolve the residue.
-
Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected in an appropriate liquid hazardous waste container.
-
Disposal of Decontaminated Container: Once triple-rinsed, the container can typically be disposed of in the regular trash after defacing the original label. However, always confirm this procedure with your institution's EHS department.
By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety and environmental responsibility. Your diligence in the proper disposal of 4-(2-nitrophenoxy)benzonitrile protects not only yourself and your colleagues but also the wider community.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitroaromatics, 1,3-DNB and 1,3,5-TNB.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Nitrobenzonitrile. Retrieved from a source providing the SDS for 4-Nitrobenzonitrile.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section II: Chapter 2.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from a source outlining university chemical waste procedures.
- Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview.
- U.S. Environmental Protection Agency (EPA). (n.d.). Method 633: The Determination of Organonitrogen Pesticides in Municipal and Industrial Wastewater.
- U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Sigma-Aldrich. (2024, March 4). Safety Data Sheet: 4-Nitrobenzonitrile.
- TCI AMERICA. (n.d.). 4-Nitrobenzonitrile 619-72-7.
- TCI AMERICA. (2018, July 6). Safety Data Sheet: 4-Nitrobenzonitrile.
- U.S. Environmental Protection Agency (EPA). (n.d.). Nitrogenous Compounds in the Environment.
Sources
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
